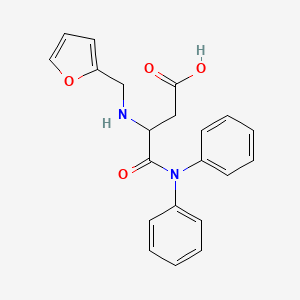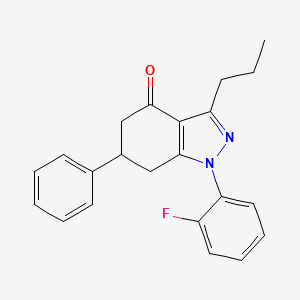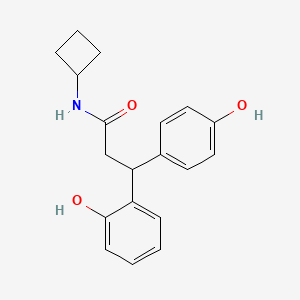![molecular formula C14H16N2O2 B6031298 3-{[(1-methyl-2-phenylethyl)amino]methylene}-2,4-pyrrolidinedione](/img/structure/B6031298.png)
3-{[(1-methyl-2-phenylethyl)amino]methylene}-2,4-pyrrolidinedione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-{[(1-methyl-2-phenylethyl)amino]methylene}-2,4-pyrrolidinedione, also known as MPPA, is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. MPPA is a pyrrolidine derivative that exhibits unique biochemical and physiological properties, making it a promising molecule for developing novel drugs and therapies.
Mechanism of Action
The exact mechanism of action of 3-{[(1-methyl-2-phenylethyl)amino]methylene}-2,4-pyrrolidinedione is not fully understood, but it is believed to involve the formation of a complex between the molecule and the metal ion. The complex formation leads to a change in the fluorescence properties of this compound, allowing for the detection and quantification of the metal ion.
Biochemical and Physiological Effects:
This compound has been shown to have minimal toxicity and low cytotoxicity, making it a safe molecule for use in biological systems. It has also been found to exhibit antioxidant properties, which may have potential applications in treating oxidative stress-related diseases. Additionally, this compound has been shown to have a high affinity for certain receptors in the brain, suggesting its potential use as a therapeutic agent for neurological disorders.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 3-{[(1-methyl-2-phenylethyl)amino]methylene}-2,4-pyrrolidinedione in lab experiments is its high selectivity and sensitivity towards certain metal ions. This allows for precise detection and quantification of metal ions in biological systems. However, one of the limitations of using this compound is its complex synthesis process, which may limit its widespread use in research.
Future Directions
There are several potential future directions for research involving 3-{[(1-methyl-2-phenylethyl)amino]methylene}-2,4-pyrrolidinedione. One area of focus could be the development of this compound-based fluorescent probes for detecting metal ions in vivo. Another potential direction could be the use of this compound as a therapeutic agent for neurological disorders, such as Parkinson's disease. Additionally, further studies could be conducted to explore the antioxidant properties of this compound and its potential applications in treating oxidative stress-related diseases.
Synthesis Methods
3-{[(1-methyl-2-phenylethyl)amino]methylene}-2,4-pyrrolidinedione can be synthesized through a multi-step process starting with the reaction of 3,4-dihydro-2H-pyrrole with ethyl acetoacetate. The resulting compound is then subjected to a series of reactions involving reduction, alkylation, and cyclization to yield this compound. The synthesis of this compound is a complex process that requires careful control of reaction conditions and purification steps to obtain high yields and purity.
Scientific Research Applications
3-{[(1-methyl-2-phenylethyl)amino]methylene}-2,4-pyrrolidinedione has been extensively studied for its potential applications in various fields of scientific research. One of the main areas of focus has been its use as a fluorescent probe for detecting metal ions in biological systems. This compound exhibits high selectivity and sensitivity towards certain metal ions, making it a valuable tool for studying metal ion homeostasis and metabolism in cells and tissues.
properties
IUPAC Name |
3-hydroxy-4-(1-phenylpropan-2-yliminomethyl)-1,2-dihydropyrrol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2/c1-10(7-11-5-3-2-4-6-11)15-8-12-13(17)9-16-14(12)18/h2-6,8,10,17H,7,9H2,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHJXJYKUZKXVIF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=CC=C1)N=CC2=C(CNC2=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-{[5-[(benzylthio)methyl]-4-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B6031237.png)
![ethyl (1-{[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-2-piperidinyl)acetate](/img/structure/B6031245.png)

![2,2'-(methylenedisulfonyl)bis{3-[4-(dimethylamino)phenyl]acrylonitrile}](/img/structure/B6031256.png)
![N-[6,6-dimethyl-1-(2-methylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-3-(1,2-oxazinan-2-yl)propanamide](/img/structure/B6031257.png)
![dimethyl 2-{[3-(4-fluorophenyl)acryloyl]amino}terephthalate](/img/structure/B6031271.png)
![1-(1-{1-[4-(propylamino)benzoyl]-4-piperidinyl}-1H-1,2,3-triazol-4-yl)ethanol](/img/structure/B6031279.png)

![N-(2-methyl-6-oxo-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)isonicotinamide](/img/structure/B6031301.png)
![3-[5-(4-biphenylylmethyl)-1,3,4-oxadiazol-2-yl]-N-(1-phenylethyl)propanamide](/img/structure/B6031311.png)
![N-[3-(4-morpholinyl)propyl]-2-{[4-(2-thienyl)-6-(trifluoromethyl)-2-pyrimidinyl]thio}acetamide](/img/structure/B6031315.png)
![4-[(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 4-methoxybenzoate](/img/structure/B6031318.png)